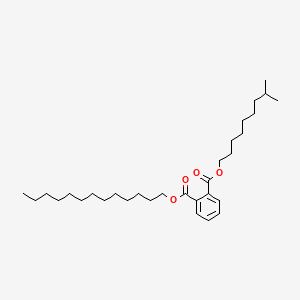

Isodecyl tridecyl phthalate

Description

Contextualization of Phthalate (B1215562) Ester Research Trajectories

Phthalate esters (PAEs) are a class of synthetic chemicals primarily used as plasticizers to enhance the flexibility, durability, and transparency of polymers, particularly polyvinyl chloride (PVC). nih.gov The history of phthalate research is extensive, with early studies focusing on their efficacy as plasticizers. However, as scientific understanding evolved, the research trajectory shifted towards their environmental presence and potential health implications. nih.govnih.gov Phthalates are not chemically bound to the polymer matrix, allowing them to leach, migrate, or evaporate into the environment, leading to widespread human and environmental exposure. researchgate.netresearchgate.net

Research in recent decades has increasingly concentrated on the detection of phthalates in various environmental compartments, including air, water, soil, and sediment. researchgate.netiwaponline.com This has been paralleled by a growing body of literature on their potential as endocrine-disrupting chemicals (EDCs), which can interfere with hormonal systems in living organisms. nih.govresearchgate.net The focus has often been on the most commonly produced and used phthalates, such as di(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DBP). researchgate.net However, as regulations on some of these lower molecular weight phthalates have tightened, the production and use of higher molecular weight (HMW) alternatives have increased, leading to a new direction in phthalate research. specialchem.com

Academic Significance of High Molecular Weight Phthalates in Contemporary Environmental Science

High molecular weight (HMW) phthalates, which include those with seven or more carbon atoms in their alcohol backbone, are of significant interest in modern environmental science. specialchem.comamericanchemistry.com This group includes compounds like diisononyl phthalate (DINP), diisodecyl phthalate (DIDP), and Isodecyl Tridecyl Phthalate (ITDP). americanchemistry.com The academic significance of studying HMW phthalates stems from several key factors:

Increased Production and Use: As a response to restrictions on certain low molecular weight (LMW) phthalates due to health concerns, the industrial demand for HMW phthalates has grown. specialchem.com This makes them increasingly relevant as potential environmental contaminants.

Different Physicochemical Properties: HMW phthalates generally exhibit lower volatility and water solubility compared to their LMW counterparts. specialchem.com These properties influence their environmental fate, transport, and bioavailability, necessitating specific research to understand their behavior in ecosystems.

Persistence and Bioaccumulation Potential: While often considered less mobile, the hydrophobicity of HMW phthalates suggests a potential for sorption to organic matter in soil and sediment. frontiersin.org Their persistence and potential for bioaccumulation in certain organisms are active areas of investigation. mst.dk

Distinct Toxicological Profiles: The toxicological profiles of HMW phthalates can differ from those of LMW phthalates. Research is ongoing to fully characterize their potential long-term effects on ecosystems and human health. nih.gov

Rationale for Focused Research on this compound

This compound (ITDP) is a specific HMW phthalate that warrants focused research for several reasons. As a mixed diester of phthalic acid with isodecyl and tridecyl alcohols, its isomeric complexity presents analytical challenges. The rationale for its dedicated study includes:

Industrial Relevance: ITDP is used in applications requiring high thermal stability and durability, such as in wire and cable insulation, automotive parts, and specialized PVC products. Its presence in such long-lasting products suggests a potential for continuous, low-level release into the environment over extended periods.

Environmental Detection: Although not as frequently monitored as other phthalates, ITDP has been detected in environmental samples, indicating its release and distribution in the environment. nih.gov

Knowledge Gaps: Compared to more common phthalates like DEHP or DINP, there is a relative lack of comprehensive data on the environmental fate, degradation, and long-term ecological impact of ITDP. Focused research is crucial to fill these knowledge gaps.

Understanding Structure-Activity Relationships: Studying the specific properties and behaviors of ITDP, with its unique combination of C10 and C13 branched alkyl chains, contributes to a broader understanding of structure-activity relationships within the phthalate class. This knowledge is vital for predicting the environmental behavior of other complex phthalate mixtures.

Structure

2D Structure

Properties

CAS No. |

68648-95-3 |

|---|---|

Molecular Formula |

C31H52O4 |

Molecular Weight |

488.7 g/mol |

IUPAC Name |

2-O-(8-methylnonyl) 1-O-tridecyl benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C31H52O4/c1-4-5-6-7-8-9-10-11-12-15-20-25-34-30(32)28-23-18-19-24-29(28)31(33)35-26-21-16-13-14-17-22-27(2)3/h18-19,23-24,27H,4-17,20-22,25-26H2,1-3H3 |

InChI Key |

TYLLMRSWXAGLFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C |

Origin of Product |

United States |

Synthetic Pathways and Industrial Production Methodologies of Isodecyl Tridecyl Phthalate

Esterification Reactions in Isodecyl Tridecyl Phthalate (B1215562) Synthesis

The cornerstone of Isodecyl Tridecyl Phthalate (ITDP) synthesis is the esterification reaction. This process involves the reaction of phthalic anhydride (B1165640) with a mixture of isodecyl and tridecyl alcohols. isotope.com The reaction proceeds in a stepwise manner, initially forming monoesters, followed by a second esterification to yield the diester, ITDP.

C₆H₄(CO)₂O + ROH + R'OH → C₆H₄(COOR)(COOR') + H₂O

Where R and R' represent the isodecyl and tridecyl alkyl groups.

To drive this equilibrium reaction towards the product side, the water formed during the reaction is continuously removed, often through reflux conditions. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to increase the reaction rate. In some processes, organometallic catalysts like titanium isopropoxide are employed, particularly during the double esterification step.

The reaction conditions are carefully controlled to optimize yield and purity. Temperatures typically range from 150°C to 240°C. The initial phase of monoester formation may occur at a lower temperature range (140–150°C), while the subsequent double esterification requires higher temperatures (180–240°C) to proceed efficiently. To prevent oxidation of the alcohols at these elevated temperatures, the reaction is often carried out under an inert nitrogen atmosphere.

Characterization of Alcohol Feedstocks and Phthalic Anhydride Precursors in ITDP Production

The properties of the final ITDP product are intrinsically linked to the characteristics of its raw materials: isodecyl alcohol, tridecyl alcohol, and phthalic anhydride.

Alcohol Feedstocks: Isodecyl and tridecyl alcohols are branched-chain alcohols. The isodecyl alcohol is often derived from the oxo process involving nonene, while tridecyl alcohol can be produced from propylene (B89431) tetramer. The isomeric composition of these alcohol mixtures is a critical parameter, influencing the physical properties of the resulting phthalate plasticizer. The branching of the alkyl chains contributes to the lower volatility and increased thermal stability of HMW phthalates compared to their linear counterparts. google.com

Phthalic Anhydride Precursor: Phthalic anhydride is the anhydride of phthalic acid and is the primary acidic precursor for ITDP synthesis. nih.gov It is a white, crystalline solid produced commercially through the catalytic oxidation of either o-xylene (B151617) or naphthalene (B1677914). nih.gov The purity of the phthalic anhydride is crucial to prevent the formation of unwanted byproducts during esterification.

| Raw Material | Key Characteristics | Production Method |

| Isodecyl Alcohol | Branched C10 alcohol | Oxo process from nonene |

| Tridecyl Alcohol | Branched C13 alcohol | From propylene tetramer |

| Phthalic Anhydride | Anhydride of phthalic acid | Catalytic oxidation of o-xylene or naphthalene nih.gov |

Industrial Scale Manufacturing Processes and Associated Chemical Engineering Aspects

The industrial production of ITDP is typically carried out in large-scale batch or continuous reactors. Key chemical engineering principles are applied to ensure efficient, safe, and cost-effective manufacturing.

Reactor Design and Operation: Reactors are equipped with agitation systems to ensure proper mixing of the reactants and catalyst, as well as heating systems to maintain the optimal reaction temperature. In a continuous process, phthalic anhydride and the alcohol mixture are continuously fed into the reactor.

Process Control: Precise control of reaction parameters is essential. Temperature is a critical variable, with reaction kinetics being highly temperature-dependent. Pressure is controlled to facilitate the removal of water via reflux. The molar ratio of alcohol to phthalic anhydride is also a key parameter, with a stoichiometric excess of the alcohols often used to drive the reaction to completion. google.com

Downstream Processing: Following the esterification reaction, the crude ITDP product undergoes a series of purification steps. Excess unreacted alcohols are typically removed by vacuum distillation. The catalyst may be neutralized and removed through washing or filtration. The final product is then filtered to ensure clarity and remove any particulate matter.

| Process Stage | Key Engineering Aspect | Description |

| Reaction | Reactor Type | Batch or Continuous Stirred-Tank Reactor (CSTR) |

| Temperature Control | Maintained between 150°C and 240°C to optimize reaction rate | |

| Pressure Control | Managed to facilitate water removal under reflux | |

| Catalyst | Use of acid catalysts (e.g., sulfuric acid) or organometallic catalysts | |

| Purification | Distillation | Removal of excess alcohols under vacuum |

| Neutralization/Filtration | Removal of catalyst residues |

Derivation of this compound in Polymer Additive Formulations

This compound's primary application is as a plasticizer in polymer formulations, particularly for PVC. duracote.com Plasticizers are additives that increase the flexibility, workability, and durability of a polymer. isotope.com ITDP, being a high molecular weight phthalate, is valued for its permanence, meaning it has low volatility and is less prone to migrate out of the polymer matrix over time. google.com

The mechanism of plasticization involves the ITDP molecules embedding themselves between the long polymer chains of PVC. This disrupts the strong intermolecular forces between the polymer chains, allowing them to slide past one another more easily. specialchem.com The result is a reduction in the glass transition temperature of the polymer, transforming it from a rigid material into a more flexible one. umd.edu

The formulation of a plasticized PVC compound involves blending the PVC resin with ITDP and other additives such as heat stabilizers, lubricants, and fillers. This process, known as compounding, can be done via a dry-blend process where the components are mixed at an elevated temperature to form a powder, which is then processed further by techniques like extrusion or calendering. sci-hub.se The specific amount of ITDP used in a formulation depends on the desired level of flexibility in the final product.

Advanced Analytical Methodologies for Detection and Quantification of Isodecyl Tridecyl Phthalate

Chromatographic Separation Techniques for Isodecyl Tridecyl Phthalate (B1215562) Isomers in Complex Matrices

Effective separation of ITDP from matrix interferences and other phthalates is a critical first step in its analysis. Due to the isomeric complexity of ITDP, which is synthesized from mixtures of isodecyl and tridecyl alcohols, chromatographic techniques must be capable of resolving these complex mixtures.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a widely used and powerful technique for the analysis of phthalates. restek.comcore.ac.uk It is often favored for its simplicity, speed, and cost-effectiveness. restek.com However, the analysis of high-molecular-weight phthalates like ITDP by GC presents specific difficulties. The commercial product is not a single compound but a mixture of various isomers of isodecyl and tridecyl esters of phthalic acid. This results in the appearance of an unresolved cluster of peaks in the gas chromatogram, making it difficult to quantify individual isomers or the mixture as a whole. spectroscopyonline.com

The primary challenge in GC-MS analysis of these complex mixtures is that most phthalate isomers produce a common, dominant fragment ion at a mass-to-charge ratio (m/z) of 149, corresponding to the phthalic anhydride (B1165640) ion. spectroscopyonline.comnih.gov When multiple isomers co-elute as an unresolved hump, quantification based on this single ion becomes unreliable and lacks the sensitivity achievable for single-isomer phthalates. spectroscopyonline.comchromatographyonline.com

To address these challenges, specific analytical conditions and system configurations are employed.

Columns: Non-polar capillary columns, such as DB-5MS or equivalents, are commonly recommended for the separation of ITDP isomers. For more complex phthalate mixtures, columns like Rtx-440 and Rxi-XLB have demonstrated superior resolution. restek.com

Extraction: Due to ITDP's high lipophilicity and low volatility, optimizing sample extraction is crucial. Techniques like Soxhlet or ultrasonic extraction with appropriate solvents (e.g., hexane) are necessary to ensure efficient recovery from the sample matrix.

Advanced GC Techniques: To overcome the limitations of conventional GC, on-line coupled liquid chromatography-gas chromatography (LC-GC) has emerged as a powerful tool. mdpi.com This technique allows for an initial separation and cleanup by LC, followed by transfer to the GC system for further separation, significantly reducing matrix effects and improving sensitivity for trace-level analysis in complex samples. mdpi.com

Table 1: Exemplary GC-MS Parameters for Phthalate Analysis This table presents typical parameters and is not specific to a single study but compiled from general practices.

| Parameter | Setting | Reference |

|---|---|---|

| Injector | Splitless mode, Temperature ramp (e.g., 150°C to 280°C) | oiv.int |

| Column | Non-polar capillary (e.g., DB-5MS, Rtx-440) | restek.com |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) | oiv.int |

| Oven Program | Temperature ramp (e.g., 100°C to 300°C) | oiv.int |

| Detector | Mass Spectrometer (MS) | restek.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | oiv.int |

| MS Source Temp. | ~250°C | oiv.int |

Liquid chromatography (LC) offers a viable alternative to GC, particularly for high-molecular-weight (HMW) phthalates like ITDP that are less volatile. LC systems, especially when coupled with tandem mass spectrometry (LC-MS/MS), provide robust methods for phthalate analysis. nih.govsciforum.net LC is particularly advantageous for the analysis of isomeric mixtures. core.ac.uk

Ultra-high-performance liquid chromatography (UHPLC) has further advanced the capabilities of LC by offering faster analysis times and improved resolution. researchgate.net Reversed-phase chromatography using C18 columns is the most common separation mode for phthalates. govst.edu

Despite its advantages, LC analysis of phthalates is not without challenges. A notable issue is the potential for "ghost peaks," which can arise from trace-level phthalate contamination in the mobile phase solvents or system components. nih.gov This is particularly problematic in gradient elution modes. nih.gov Isocratic elution can mitigate this issue, though potentially at the cost of separation efficiency for some compounds. nih.gov

LC methods are frequently coupled with mass spectrometry for sensitive and selective detection. The development of UHPLC-MS/MS methods allows for the determination of phthalates at very low levels in complex matrices like food and environmental samples. researchgate.net

Table 2: Typical LC System Parameters for Phthalate Analysis This table presents typical parameters and is not specific to a single study but compiled from general practices.

| Parameter | Setting | Reference |

|---|---|---|

| System | UHPLC or HPLC | researchgate.netgovst.edu |

| Column | Reversed-phase C18 | govst.edu |

| Mobile Phase | A: Water with additives (e.g., Ammonium Formate) B: Methanol or Acetonitrile | govst.edulcms.cz | | Elution Mode | Gradient or Isocratic | nih.govgovst.edu | | Detector | Tandem Mass Spectrometer (MS/MS) or UV Detector | sciforum.netgovst.edu | | Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | nih.gov |

Mass Spectrometric Identification and Quantification Strategies for Isodecyl Tridecyl Phthalate

Mass spectrometry is the definitive tool for the identification and quantification of ITDP, providing the necessary selectivity and sensitivity to analyze this compound in complex environments. Different ionization and analysis strategies are employed to overcome the challenges posed by its isomeric nature.

Electron Ionization (EI) and Chemical Ionization (CI) are two fundamental gas-phase ionization techniques used in GC-MS.

Electron Ionization (EI): EI is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, resulting in extensive and predictable fragmentation. azom.comwaters.com For most phthalates, this leads to the formation of a highly stable and abundant characteristic ion at m/z 149. spectroscopyonline.comnih.gov While this is useful for identifying a compound as a phthalate, it makes it very difficult to distinguish between different co-eluting isomers, such as those present in ITDP, as they all yield the same primary fragment. spectroscopyonline.com The molecular ion is often weak or absent in EI spectra, hindering the definitive identification of unknown analytes. azom.com

Chemical Ionization (CI): In contrast, CI is a "soft" ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer. waters.com This process imparts less energy to the molecule, resulting in significantly less fragmentation. azom.com The major advantage of CI is that it typically produces an abundant protonated molecular ion ([M+H]+), which allows for the confident determination of the analyte's molecular weight. azom.comwaters.com This is crucial for characterizing components of complex mixtures like ITDP. For instance, gas chromatography combined with atmospheric pressure chemical ionization (APCI), a soft ionization technique, has been successfully used to analyze HMW phthalates, yielding spectra where the molecular ion is the most abundant peak (base peak). spectroscopyonline.comchromatographyonline.com

Tandem mass spectrometry (MS/MS) provides a higher degree of specificity and sensitivity, which is essential for quantifying trace levels of analytes in complex matrices. nih.gov This technique involves multiple stages of mass analysis, allowing for the selection of a specific precursor ion and the monitoring of its characteristic product ions.

Several MS/MS scan modes are valuable for phthalate analysis:

Multiple Reaction Monitoring (MRM): This is a highly specific and sensitive quantitative technique where the mass spectrometer is set to detect one or more specific fragmentation transitions for a target analyte. nih.govrsc.org For ITDP, this would involve selecting the molecular ion (or a major fragment) as the precursor and monitoring for specific product ions. This enhances selectivity by filtering out background noise and interferences. rsc.org

Precursor Ion Scan: This mode is used to screen for a class of compounds that share a common fragment. For phthalates, an analyst can scan for all precursor ions that fragment to produce the characteristic m/z 149 ion. sciforum.net This provides a powerful tool for detecting any phthalate present in a sample, including the various isomers of ITDP. sciforum.net

Both GC-MS/MS and LC-MS/MS methods are widely employed for the targeted analysis of phthalates, offering excellent reliability and low detection limits. researchgate.netrsc.org

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion to several decimal places, providing a highly accurate mass measurement. bioanalysis-zone.com This capability allows for the determination of an ion's elemental formula, a critical piece of information for identifying unknown compounds in non-targeted screening. lcms.czbioanalysis-zone.com

While HRMS alone cannot distinguish between isomers (molecules with the same elemental formula but different structures), its high mass accuracy is invaluable. bioanalysis-zone.com For example, HRMS coupled with soft ionization can confidently identify the molecular formula of the various C10 and C13 alcohol esters that constitute ITDP. In one study, GC combined with an atmospheric pressure ionization time-of-flight (TOF) mass spectrometer (a type of HRMS) enabled the identification of previously uncharacterized C9/C10 and C10/C11 mixed phthalates in sediment samples based on their exact masses. spectroscopyonline.comchromatographyonline.com This demonstrates the power of HRMS to characterize complex phthalate mixtures.

For the explicit differentiation of isomers that cannot be separated chromatographically, HRMS can be combined with other advanced techniques:

MSn Fragmentation: Performing multiple stages of fragmentation can sometimes yield unique fragments that are diagnostic for a specific isomer. lcms.cz

Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge. When coupled with HRMS, it can provide an additional dimension of separation, often resolving isomers that are indistinguishable by chromatography and mass spectrometry alone. nih.govnih.gov

Atmospheric Pressure Chemical Ionization (APCI) in ITDP Analysis

Atmospheric Pressure Chemical Ionization (APCI) has emerged as a powerful and sensitive soft ionization technique for the analysis of high-molecular-weight phthalates like this compound (ITDP), particularly when coupled with mass spectrometry (MS). chromatographyonline.comspectroscopyonline.com Traditional methods like gas chromatography-mass spectrometry (GC-MS) with electron impact (EI) ionization often lead to extensive fragmentation of high-molecular-weight phthalates, with a dominant and non-specific phthalic anhydride ion at m/z 149. chromatographyonline.comresearchgate.net This makes quantification difficult, especially for complex isomeric mixtures like ITDP.

APCI circumvents this issue by providing a softer ionization, which minimizes fragmentation and typically yields a prominent protonated molecule [M+H]⁺ or a molecular ion M+•. spectroscopyonline.commdpi.com This is crucial for ITDP, as it allows for the determination of the molecular weight and enhances selectivity. The mechanism involves gas-phase ion-molecule reactions where a reagent gas, often the nitrogen or solvent vapor, is ionized by a corona discharge. mdpi.comcreative-proteomics.com These primary ions then react with analyte molecules to produce analyte ions through proton transfer or charge exchange. mdpi.com

The coupling of APCI with high-resolution mass spectrometry, such as Time-of-Flight (ToF-MS), offers significant advantages for ITDP analysis in complex matrices. chromatographyonline.comspectroscopyonline.com GC-APCI-ToF-MS has been successfully used to ionize high-molecular-weight phthalates, resulting in mass spectra where the molecular ion is the base peak. chromatographyonline.comspectroscopyonline.com This allows for the detection of these compounds at low levels (e.g., below 1 ppm in sediment samples) by extracting exact mass chromatograms. chromatographyonline.comspectroscopyonline.com The high mass accuracy of ToF-MS enables the determination of elemental compositions, which is invaluable for identifying unknown or mixed ester phthalates that may be present alongside ITDP. chromatographyonline.comspectroscopyonline.com Similarly, liquid chromatography (LC) coupled with APCI-MS is well-suited for analyzing a broad range of plasticizers, including high-molecular-weight compounds like ITDP, in various samples such as indoor dust. irbnet.de

Sample Preparation and Extraction Protocols for this compound in Environmental Samples

The accuracy of ITDP quantification heavily relies on efficient sample preparation and extraction. The choice of method depends on the sample matrix and the physicochemical properties of ITDP, such as its high lipophilicity and low volatility.

Solid-Liquid Extraction (SLE) and Soxhlet Extraction Techniques for ITDP

Solid-Liquid Extraction (SLE) is a fundamental technique for extracting analytes from solid samples. For ITDP, this typically involves the use of an organic solvent that can effectively dissolve the phthalate from the matrix. Soxhlet extraction, a semi-continuous type of SLE, has been a standard and robust method for the extraction of organic pollutants, including phthalates, from solid environmental samples like soil and sediment.

The process involves repeatedly washing the sample with a distilled solvent, which allows for the efficient extraction of the analyte. Common solvents used for the extraction of phthalates from solid matrices include hexane (B92381) and dichloromethane, often in a mixture. The selection of the solvent is critical and should be optimized based on the specific characteristics of the sample matrix. While effective, Soxhlet extraction can be time-consuming and require large volumes of organic solvents.

Solid Phase Extraction (SPE) and Solid Phase Micro-Extraction (SPME) for ITDP Enrichment

Solid Phase Extraction (SPE) is a widely used technique for sample clean-up and concentration of analytes from liquid samples. nih.gov It is also employed to purify extracts from solid samples prior to chromatographic analysis. For ITDP analysis in aqueous samples, SPE offers an efficient way to isolate the analyte from the water matrix and potential interferences. epa.gov The process involves passing the liquid sample through a cartridge or disk containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent, while the matrix components pass through. The analyte is then eluted with a small volume of a suitable solvent. For phthalates, common sorbents include C18 or styrene-divinylbenzene polymers. epa.gov

Solid Phase Micro-Extraction (SPME) is a solvent-free, miniaturized version of SPE that uses a coated fiber to extract analytes from a sample. sigmaaldrich.comwikipedia.org The fiber can be exposed directly to a liquid sample or to the headspace above the sample. After extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis. wikipedia.org SPME is a simple, fast, and sensitive technique that can be used for the analysis of a wide range of volatile and semi-volatile organic compounds, including phthalates. elementlabsolutions.comnih.gov The choice of fiber coating is crucial for selective extraction and depends on the polarity and volatility of the target analytes. mdpi.com

Ultrasonic Extraction and Microwave-Assisted Extraction in ITDP Analysis

To overcome the limitations of traditional extraction methods like Soxhlet, modern techniques such as Ultrasonic Extraction (USE) and Microwave-Assisted Extraction (MAE) have been developed. These methods offer faster extraction times, reduced solvent consumption, and improved extraction efficiency.

Ultrasonic extraction, also known as sonication, uses high-frequency sound waves to create cavitation bubbles in the solvent. epa.gov The collapse of these bubbles generates localized high pressure and temperature, which enhances the penetration of the solvent into the sample matrix and facilitates the release of the analyte. epa.gov This method has been successfully applied for the extraction of phthalates from soil and sediment samples. nih.gov

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample mixture in a closed vessel. The rapid heating of the solvent increases the pressure and temperature, which accelerates the extraction process. MAE is known for its high extraction efficiency and significantly shorter extraction times compared to conventional methods.

Matrix-Specific Considerations for ITDP Recovery (e.g., soil, sediment, water, biota, polymer)

The recovery of ITDP can be significantly influenced by the sample matrix. Therefore, extraction protocols must be tailored to the specific matrix to ensure accurate quantification.

Soil and Sediment: These matrices are complex and can contain a variety of organic and inorganic components that may interfere with the extraction and analysis of ITDP. The presence of humic substances can strongly bind phthalates, making their extraction challenging. A common approach involves extraction with a mixture of polar and non-polar solvents, followed by a clean-up step using techniques like SPE or gel permeation chromatography to remove interferences. nih.gov Recovery rates for phthalates in soil and sediment can vary widely depending on the soil type and the extraction method used. nih.govresearchgate.net

Water: For water samples, the low solubility of ITDP means it is often found at trace concentrations. ccme.ca Pre-concentration is therefore a critical step. Solid Phase Extraction (SPE) is the most common technique for extracting phthalates from water. srce.hrgcms.cz The choice of sorbent and elution solvent must be carefully optimized to achieve high recovery rates. The ubiquitous nature of some phthalates necessitates rigorous control for background contamination. srce.hr

Biota: The analysis of ITDP in biological tissues (biota) presents challenges due to the high lipid content. nih.gov Lipids can interfere with the extraction and chromatographic analysis. Therefore, a lipid removal step, such as gel permeation chromatography (GPC) or solid-phase extraction, is often necessary after the initial extraction. The extraction of microplastics from biota often involves digestion of the tissue, for example, using potassium hydroxide (B78521) (KOH), before further analysis. nih.govoceanbestpractices.org

Polymer: To analyze ITDP in a polymer matrix, the polymer must first be dissolved or the phthalate extracted. Dissolution in a suitable solvent followed by precipitation of the polymer is a common approach. Alternatively, Soxhlet or ultrasonic extraction with an appropriate solvent can be used to extract the plasticizer from the polymer matrix. The choice of solvent is critical to ensure efficient extraction without dissolving the polymer itself.

Table 1: Matrix-Specific Considerations and Reported Recovery Ranges for Phthalate Analysis

Quality Assurance and Quality Control in this compound Analysis

Given the ubiquitous nature of many phthalates, which can lead to background contamination, rigorous Quality Assurance (QA) and Quality Control (QC) procedures are essential for obtaining reliable and defensible data in ITDP analysis. europa.eu

Key QA/QC measures include:

Method Blanks: A laboratory reagent blank, consisting of all reagents, glassware, and solvents used in the analysis, should be run with every batch of samples to check for contamination. epa.gov The results should be below the method detection limit.

Spiked Samples/Matrix Spikes: A known amount of ITDP is added to a sample (matrix spike) and a blank sample (blank spike) before extraction. nih.govepa.gov The recovery of the spike is calculated to assess the efficiency of the extraction method and to identify any matrix effects. A minimum of 10% of all samples should be spiked. epa.gov

Internal and Surrogate Standards: An internal standard (a compound not expected in the sample) is added to every sample, standard, and blank before analysis to correct for variations in instrument response. A surrogate standard (a compound chemically similar to the analyte but not present in the sample, often a deuterated analog) is added before extraction to monitor the efficiency of the sample preparation process. researchgate.net

Certified Reference Materials (CRMs): When available, CRMs with certified concentrations of phthalates in a similar matrix should be analyzed to verify the accuracy of the entire analytical method. nih.govnih.gov

Calibration: The instrument must be calibrated using a series of standards of known concentrations to establish a calibration curve. epa.gov The calibration must be verified on each working day. epa.gov

Method Detection Limit (MDL) and Limit of Quantification (LOQ): The MDL, the lowest concentration that can be reliably detected, and the LOQ, the lowest concentration that can be accurately quantified, must be determined for the analytical method. epa.gov

By implementing these comprehensive QA/QC protocols, laboratories can ensure the accuracy, precision, and reliability of their ITDP measurements. qima.compublicnow.com

Application of Internal Standards and Surrogate Compounds in ITDP Quantification

The quantification of ITDP in complex samples is heavily reliant on the use of internal standards and surrogate compounds to ensure accuracy and precision. These standards are crucial for correcting variations that can occur at any stage of the analytical process, from sample extraction and cleanup to instrumental injection.

Internal Standards are compounds added to a sample extract just before instrumental analysis. Their primary role is to compensate for variations in injection volume and potential matrix effects that can suppress or enhance the instrument's response to the target analyte. For mass spectrometry-based methods like GC-MS, the ideal internal standards are isotopically labeled analogues of the target analyte. Deuterated phthalates are commonly recommended for this purpose because they have nearly identical chemical properties and chromatographic behavior to their non-labeled counterparts but are distinguishable by their higher mass. While a specific deuterated standard for every ITDP isomer is not feasible, a deuterated standard of a structurally similar high-molecular-weight phthalate is often used. For example, in methods analyzing multiple phthalates, a suite of deuterated standards such as DiBP-d4, DnBP-d4, BBP-d4, and DEHP-d4 are used to quantify their respective analytes. oiv.int In some cases, a non-isotopic compound with similar properties that is not expected to be in the sample, such as benzyl (B1604629) benzoate, may also serve as an internal standard. hpst.cz

Surrogate Compounds are added to a sample at the very beginning of the analytical procedure, before any extraction or cleanup steps. They are used to monitor the efficiency of the entire sample preparation process. Like internal standards, surrogates should be chemically similar to the analyte of interest but not naturally present in the samples. Their recovery percentage provides a measure of the analytical method's performance for each specific sample, indicating if any analyte was lost during extraction or cleanup. Compounds such as diphenyl phthalate and dibenzyl phthalate have been evaluated for use as surrogates in phthalate analysis. epa.gov

The use of these standards is fundamental to achieving reliable quantification. For instance, a study on human milk analysis quantified various phthalates based on internal standards, which resulted in an extensive quality assurance program demonstrating the method's robustness. researchgate.net

Table 1: Examples of Standards Used in Phthalate Analysis This table is illustrative and provides examples of compounds used in the general analysis of phthalates, which are applicable to ITDP analysis.

| Standard Type | Compound Name | CAS Number | Purpose | Reference |

|---|---|---|---|---|

| Internal Standard | Benzyl benzoate | 120-51-4 | Non-isotopic standard for GC/MS quantification. | hpst.cz |

| Internal Standard | Di-n-butyl-d4 phthalate (DnBP-d4) | 93952-11-5 | Isotopically labeled standard for quantification. | oiv.int |

| Internal Standard | Bis(2-ethylhexyl)-d4 phthalate (DEHP-d4) | 93951-87-2 | Isotopically labeled standard for quantification. | oiv.int |

Minimization of Laboratory Contamination and Background Noise in Phthalate Analysis

A primary obstacle in the trace analysis of phthalates, including ITDP, is the high risk of background contamination. nih.govd-nb.info Phthalates are ubiquitous in the laboratory environment, found in plastics, solvents, and even dust, which can lead to false positives or overestimated concentrations. researchgate.net Therefore, implementing rigorous procedures to minimize contamination is essential for accurate analysis.

Key strategies to reduce laboratory contamination include:

Control of the Laboratory Environment: Phthalate analysis should ideally be performed in a dedicated laboratory with no PVC materials, such as vinyl flooring or cable coatings, to minimize indoor air contamination. researchgate.neteuropa.eu Dust should also be kept to a minimum. researchgate.net

Avoidance of Plastic Materials: All materials that come into contact with the sample should be free of phthalates. The use of plastic labware, especially soft PVC items like tubing or gloves, must be strictly avoided. researchgate.net Samples should be stored in glass containers with Teflon-lined caps (B75204) and wrapped in aluminum foil, as even cardboard can be a source of contamination. researchgate.net

Rigorous Cleaning of Glassware: All glassware must be meticulously cleaned. Common procedures involve washing with detergents, followed by rinsing with high-purity organic solvents (e.g., hexane, acetone) and baking in a muffle furnace at high temperatures (e.g., 400-450°C) to remove any organic residues. researchgate.netcdc.govnih.gov

Solvent and Reagent Purity: Solvents are a significant potential source of contamination. researchgate.net High-purity, "phthalate-free" or redistilled solvents should be used. researchgate.netcdc.gov It is critical to analyze solvent blanks regularly to check for and quantify any background levels of phthalates. researchgate.net

Procedural Blanks: A method or procedural blank (a sample containing all reagents and subjected to the entire analytical procedure, but with no added sample matrix) must be analyzed with every batch of samples. thermofisher.comnih.gov This allows for the identification and subtraction of any background contamination introduced during the analytical process, ensuring that the reported concentrations are genuinely from the sample. nih.gov

Instrumental Background Reduction: Some advanced instrumental setups, such as LC-MS/MS systems, can be equipped with scrubbing or isolator columns placed before the injection port. These columns trap phthalate contaminants from the mobile phase, preventing them from co-eluting with the analytes of interest and interfering with detection. thermofisher.comwaters.com

By carefully implementing these measures, background noise can be significantly reduced, which is a prerequisite for achieving the low detection limits needed for trace analysis. nih.govd-nb.info

Table 2: Summary of Contamination Control Measures in Phthalate Analysis

| Contamination Source | Mitigation Strategy | Details | Reference |

|---|---|---|---|

| Laboratory Air/Dust | Dedicated PVC-free lab environment | Avoid vinyl flooring, PVC tubing, and other plastic materials. Maintain a clean, low-dust workspace. | researchgate.neteuropa.eu |

| Labware & Containers | Use glass or aluminum; avoid plastic | Store samples in glass containers with Teflon-lined caps. Avoid all plastic equipment where possible. | researchgate.netcdc.gov |

| Glassware | Solvent rinsing and baking | Rinse with high-purity solvents (e.g., hexane) and bake in a muffle furnace at ≥400°C. | researchgate.netcdc.govnih.gov |

| Solvents & Reagents | Use high-purity or redistilled solvents | Analyze solvent blanks with each sample batch to monitor for contamination. | researchgate.netresearchgate.net |

| Analytical Procedure | Analyze procedural blanks | A blank sample is processed alongside real samples to quantify and correct for background contamination. | thermofisher.comnih.gov |

Detection and Quantification Limits in Trace Analysis of this compound

The limits of detection (LOD) and quantification (LOQ) are critical parameters that define the performance of an analytical method for trace analysis. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. d-nb.infocore.ac.uk These limits are typically determined based on the signal-to-noise (S/N) ratio of the analytical instrument, with an S/N of 3 often used for the LOD and an S/N of 10 for the LOQ. d-nb.inforesearchgate.net

For complex isomeric mixtures like ITDP and the closely related Di-isodecyl phthalate (DIDP), establishing precise LOD and LOQ values is challenging. The instrument response can vary between the different isomers present in the technical mixture. hpst.cz However, published methods for DIDP and other high-molecular-weight phthalates provide a strong indication of the detection capabilities achievable for ITDP.

The achievable LOD and LOQ are highly dependent on the sample matrix and the analytical technique employed. For example, methods developed for analyzing phthalates in relatively clean matrices like beverages or perfumes can achieve very low limits, often in the low parts-per-billion (ppb) or µg/L range. waters.comresearchgate.net In contrast, more complex matrices like sediment or biological tissues such as human milk require more extensive sample cleanup, and the achievable detection limits may be higher. researchgate.netresearchgate.net

Furthermore, the metabolic profile of high-molecular-weight phthalates can influence detection strategies. For compounds like DIDP, studies have shown that the parent compound and its primary hydrolytic monoester (monoisodecyl phthalate, MiDP) are often not detected or are present at very low trace levels in urine samples. researchgate.net Instead, secondary, oxidized metabolites are the major urinary excretion products and serve as more reliable biomarkers of exposure. researchgate.net This implies that for certain biological monitoring studies, trace analysis must target these metabolites rather than the parent ITDP to accurately assess exposure.

Table 3: Representative Detection and Quantification Limits for High-Molecular-Weight Phthalates This table provides examples of LODs and LOQs for Di-isodecyl phthalate (DIDP) and Di-isononyl phthalate (DINP), which are structurally similar to ITDP and serve as proxies for expected analytical performance.

| Analyte | Matrix | Method | LOD | LOQ | Reference |

|---|---|---|---|---|---|

| Phthalate Mixture | Human Milk | GC-MS | 0.3 - 10 ng/g | 0.3 - 10 ng/g | researchgate.net |

| 16 Phthalates (PAEs) | Sediment | GC-MS | 0.12 - 0.98 ng/g | Not Specified | researchgate.net |

| Phthalate Mixture | Perfumes | GC-MS | 0.0010 - 0.0021 µg/mL | 0.0031 - 0.0065 µg/mL | researchgate.net |

| DINP | Distilled Beverages | LC-MS/MS | >1 µg/L | >1 µg/L | waters.com |

Environmental Distribution, Transport, and Partitioning Dynamics of Isodecyl Tridecyl Phthalate

Global and Regional Environmental Occurrence of Isodecyl Tridecyl Phthalate (B1215562)

As a manufactured chemical, ITDP's presence in the environment is linked to industrial production, use, and disposal of products containing it. nih.gov While specific data for ITDP is less abundant than for more commonly studied phthalates like DEHP, available information indicates its detection in various environmental compartments.

Phthalate esters are frequently detected in aquatic ecosystems, including rivers, lakes, and marine environments. nih.govfrontiersin.org Due to their hydrophobic nature, higher molecular weight phthalates like ITDP tend to adsorb onto particulate matter and accumulate in sediments. nih.govresearchgate.net

While comprehensive data specifically for Isodecyl tridecyl phthalate is limited, studies on similar high molecular weight phthalates, such as diisodecyl phthalate (DIDP) and ditridecyl phthalate (DTDP), provide insights into its likely behavior. For instance, diisodecyl phthalate has been detected in surface water samples. nih.gov In a survey in Japan, DIDP was found in 55% of 375 water samples at an average concentration of 0.94 µg/L. nih.gov

Sediments act as a significant sink for hydrophobic compounds like ITDP. nih.govresearchgate.net Studies on various phthalates show that concentrations in sediment are typically much higher than in the overlying water column. nih.govbohrium.com For example, a study on the coast of Mahdia, Tunisia, found that concentrations of common phthalates like DEHP and DiBP were significantly higher in sediments compared to the water. ifremer.fr Research on the toxicity of various phthalates to freshwater invertebrates in sediment indicates that these compounds are present and can interact with benthic organisms. nih.gov Although specific concentrations for ITDP are not always reported separately, it is often part of the complex mixture of phthalates found in environmental samples. researchgate.net

Examples of Phthalate Concentrations in Aquatic Environments (Note: Data for specific ITDP isomers is limited; related compounds are shown for context).

| Compound | Matrix | Location | Concentration Range | Reference |

|---|---|---|---|---|

| Diisodecyl phthalate (DIDP) | Surface Water | Japan (Pacific Coast) | Average: 0.94 µg/L | nih.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | River Water | Asunle Stream, Nigeria | Mean: 15.74 ± 0.33 µg/L | bohrium.com |

| Di(2-ethylhexyl) phthalate (DEHP) | Sediment | Asunle Stream, Nigeria | Mean: 14.27 ± 1.76 mg/kg | bohrium.com |

| Diisobutyl phthalate (DiBP) | Sediment | Coast of Mahdia, Tunisia | Mean: 0.727 mg/kg | ifremer.fr |

Terrestrial environments are also reservoirs for phthalates. ecn.nl The application of sewage sludge to agricultural land is a significant pathway for the introduction of these compounds into soils. ecn.nlmdpi.com Phthalates readily adsorb to the solid particles in sludge during wastewater treatment. ecn.nl

Analytical methods have been developed for the detection of various phthalates, including those with long side chains, in solid matrices like soils, sewage sludge, and biowaste. ecn.nlmdpi.comelaba.lt While DEHP is often the most abundant phthalate found in sewage sludge, with concentrations reported up to 160 mg/kg dry matter, other long-chain phthalates are also present. ecn.nl The European Union has set a limit for DEHP in sewage sludge for agricultural use at 100 mg/kg dry weight, highlighting the concern over these compounds in terrestrial systems. ecn.nl

The presence of ITDP and other high molecular weight phthalates in soil is a concern due to their persistence and potential for accumulation. Their strong adsorption to soil organic matter can lead to long residence times in the terrestrial environment. researchgate.net

Examples of Phthalate Concentrations in Terrestrial Environments.

| Compound | Matrix | Location/Study | Concentration Range | Reference |

|---|---|---|---|---|

| Di(2-ethylhexyl) phthalate (DEHP) | Sewage Sludge | Literature Review Data | Up to 160 mg/kg d.m. | ecn.nl |

| Di(2-ethylhexyl) phthalate (DEHP) | Sewage Sludge | Amathole, South Africa | 130–1,094 µg/g d.w. | frontiersin.org |

| Di(2-ethylhexyl) phthalate (DEHP) | Soil (Sludge-amended) | Denmark | Up to 2 mg/kg d.m. | ecn.nl |

| Phthalates (general) | Biowaste | General Analytical Methods | Detected | ecn.nlmdpi.com |

Phthalates can be released into the atmosphere through volatilization from products. ecn.nl Once in the atmosphere, they can exist in both the gas phase and associated with particulate matter (aerosols). nih.govaaqr.org The distribution between these two phases depends on the compound's vapor pressure and ambient conditions. epa.gov Higher molecular weight phthalates, like ITDP, have lower vapor pressures and are more likely to be associated with atmospheric particles. nih.gov

This association with aerosols allows for long-range atmospheric transport. nih.govepa.gov Studies have shown that phthalates are ubiquitous in the air, even in remote regions, indicating that atmospheric transport is a significant distribution mechanism. nih.gov For example, research in the South China Sea detected various phthalates in air samples, with concentrations of the sum of seven major phthalates ranging from 2.84 to 24.3 ng/m³. nih.gov The dynamic air-sea exchange process, influenced by factors like monsoons, can drive the transport of these compounds from marginal seas to remote marine environments. nih.gov

Sorption and Desorption Behavior of this compound in Environmental Media

The fate and transport of ITDP in the environment are heavily influenced by its sorption and desorption characteristics in different media like soil and sediment. researchgate.net Sorption refers to the process where a chemical binds to a solid surface, while desorption is its release back into the surrounding medium. psu.edu

The primary factor governing the sorption of hydrophobic organic compounds like ITDP in soils and sediments is the organic carbon content. researchgate.net Phthalates exhibit a strong affinity for soil and sediment organic matter. researchgate.net This interaction is primarily driven by hydrophobic partitioning, where the nonpolar phthalate molecule moves from the polar water phase into the nonpolar organic matter phase to minimize its energy. nih.govwur.nl

The sorption capacity is often described by the organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates strong sorption to organic carbon and low mobility. Studies have shown that the Koc values for phthalates are significant, confirming that soil and sediment are important reservoirs for these compounds. researchgate.net The sorption process can be complex, involving not just reversible partitioning but also irreversible sorption, where a fraction of the chemical becomes strongly bound and is not easily released. researchgate.netpsu.edu This irreversible sorption can be 1-2 orders of magnitude stronger than reversible sorption. researchgate.net

Mechanisms for sorption include:

Hydrophobic Interactions : The primary driving force for higher molecular weight phthalates. nih.govwur.nl

π-π Electron-Donor-Acceptor Interactions : The aromatic ring of the phthalate can interact with components of organic matter. nih.govnih.gov

Hydrogen Bonding : The ester groups of the phthalate can act as electron acceptors, forming hydrogen bonds that enhance sorption. nih.gov

Several environmental factors can influence the rate and extent of ITDP sorption.

Temperature : An increase in temperature can lead to higher concentrations of phthalates in various environmental media, potentially by increasing their release from source materials. nih.govdiva-portal.org In terms of sorption, temperature can affect the thermodynamics of the process, though the specific impact can vary.

pH : The pH of the soil or water can influence the surface charge of sorbents (like clays (B1170129) and organic matter) and potentially the state of the phthalate molecule, although phthalates are generally neutral compounds. nih.govmdpi.com Studies have shown that pH is a vital factor affecting the sorption of phthalates to soils. researchgate.net

Sorbent Properties : Besides organic carbon content, other properties of the soil or sediment, such as particle size, surface area, and mineral composition (e.g., clay content), can affect sorption. psu.edufrontiersin.org The presence of black carbon (a component of soil organic matter from burnt biomass) can also contribute significantly to irreversible sorption. psu.edu

The kinetics of sorption, or the rate at which it occurs, are often described by models like the pseudo-second-order model. nih.gov Studies show that sorption involves multiple mechanisms, including both physical adsorption (physisorption) and chemical adsorption (chemisorption). nih.gov Desorption often exhibits hysteresis, meaning that the compound is more strongly retained by the solid than predicted by the sorption isotherm, indicating that a fraction is resistant to release. psu.edunih.gov

Volatilization and Atmospheric Transport Processes of this compound

This compound, like other high molecular weight phthalates, is characterized by low vapor pressure, which limits its tendency to volatilize directly into the atmosphere. However, it can enter the atmosphere during manufacturing processes and through the gradual release from products where it is used as a plasticizer. canada.ca

Once in the atmosphere, the transport of such compounds is significantly influenced by their partitioning between the gaseous phase and atmospheric particles. Due to their low volatility, higher molecular weight phthalates tend to adsorb onto airborne particulate matter. This association with particles is a critical factor in their atmospheric residence time and long-range transport potential. climate-service-center.de Research on similar compounds, such as di-(2-ethylhexyl) phthalate (DEHP), shows a high particle-associated fraction, which can be as high as 78%. climate-service-center.de This sorption to particles can reduce the rate of photolysis, thereby increasing the persistence of these compounds in the atmosphere. nih.gov

Atmospheric deposition, both wet (through rain and snow) and dry (as dust), is the primary mechanism by which these particle-bound phthalates are removed from the atmosphere and deposited onto soil and water surfaces. canada.ca Studies on air-sea exchange dynamics for various phthalates have shown that while some lower molecular weight phthalates undergo net deposition into water bodies, high molecular weight phthalates like DEHP can experience net volatilization from sea surfaces back into the air, contributing to their environmental cycling. climate-service-center.denih.gov The atmospheric half-lives for different phthalates can range from a few hours to several days, with higher molecular weight compounds that are particle-bound potentially having longer persistence. nih.govresearchgate.net

Table 1: Atmospheric Exchange and Particle Association of Representative Phthalates

This table presents data for common phthalates, illustrating the typical behavior of high molecular weight compounds like this compound in the atmosphere.

| Phthalate | Particle-Associated Fraction (%) | Average Air-Sea Exchange Flux (ng m⁻² day⁻¹) | Direction of Net Flux |

| Di-n-butyl phthalate (DBP) | 46% | +338 | Deposition |

| Benzylbutyl phthalate (BBP) | 75% | +13 | Deposition |

| Di-(2-ethylhexyl) phthalate (DEHP) | 78% | -53 | Volatilization |

Source: Adapted from Xie et al., 2005. climate-service-center.de Note: A positive flux indicates net deposition (air-to-sea), while a negative flux indicates net volatilization (sea-to-air).

Leaching and Groundwater Contamination Pathways of this compound

A primary pathway for this compound to enter the terrestrial and aquatic environment is through leaching. Phthalates are not chemically bound to the polymer matrix of plastics, allowing them to migrate out of products over time. researchgate.netnih.gov This process is particularly relevant in landfills, where vast quantities of plastic waste are disposed. canada.ca Leachate from landfills, which contains a complex mixture of chemicals, is a significant potential source of groundwater contamination. diva-portal.org

Studies have shown that phthalates are frequently detected in landfill leachates. researchgate.netdiva-portal.org The degradation of these plastic-containing products by microorganisms in the landfill environment gives rise to transient intermediates, such as phthalic acid monoesters and ortho-phthalic acid, which can also be mobile and contaminate groundwater. diva-portal.org

A European Commission report studying the behavior of PVC in landfills provided specific insights into the loss of plasticizers. In a simulation under anaerobic conditions, the amount of di-isodecyl phthalate (a primary plasticizer) in PVC was reduced to 70-75% of its original quantity after a 48-week test period. uni-mannheim.de This demonstrates a significant loss of the plasticizer from the material into the landfill environment. Because phthalates in soil can be desorbed and infiltrate into groundwater following rainfall, this leaching represents a direct pathway for contamination. bioline.org.br

Table 2: Plasticizer Reduction in Landfill Simulation

This table shows the percentage of primary and secondary plasticizers remaining in a PVC matrix after 48 weeks in a simulated landfill environment.

| Plasticizer Type | Original Amount | Amount Remaining after 48 Weeks |

| Primary (e.g., Di-isodecyl phthalate) | 100% | 70-75% |

| Secondary | 100% | 20-40% |

Source: Adapted from the European Commission DGXI.E.3 Final Report, 2000. uni-mannheim.de

Inter-compartmental Partitioning and Mass Balance Modeling of this compound

The environmental distribution of this compound is largely dictated by its physicochemical properties, most notably its high octanol-water partition coefficient (Log P or Log Kow). The calculated Log P for this compound is 10.72, although it is noted that calculated values above 10 may be artifactual. epa.gov This high value indicates a very strong affinity for organic matter and lipids over water.

Consequently, when released into the environment, this compound is expected to partition strongly to soil, sediment, and sludge rather than remaining dissolved in water. epa.gov Phthalate esters are readily absorbed by organic residues and solid surfaces in aquatic systems. epa.gov This behavior limits their mobility in the aqueous phase but leads to their accumulation in solid environmental matrices.

Mass balance models, which are used to predict the fate and transport of chemicals, would use properties like the Log P to estimate the distribution of this compound across different environmental compartments (air, water, soil, sediment). Given its properties, such models would predict a low concentration in water and a higher concentration in soil and sediment. The compound's low volatility but high particle affinity in the atmosphere means that air transport and subsequent deposition are key processes in its distribution to remote locations. dfo.no The dynamic exchange between air and sea surfaces further complicates its global partitioning, with evidence suggesting that high molecular weight phthalates can revolatilize from the ocean, contributing to their long-range transport. nih.gov

Table 3: Physicochemical Property Relevant to Environmental Partitioning

| Compound | CAS Number | Property | Value | Implication for Partitioning |

| This compound | 68515-49-1 | Partition Coefficient (Log P) | 10.72 (calculated) | Strong affinity for soil, sediment, and organic matter; low affinity for water. |

Source: U.S. Environmental Protection Agency, 1978. epa.gov

Environmental Transformation and Degradation Mechanisms of Isodecyl Tridecyl Phthalate

Biodegradation Pathways and Microbial Metabolism of Isodecyl Tridecyl Phthalate (B1215562)

The primary mechanism for the breakdown of phthalate esters in most environmental compartments is biodegradation. researchgate.net This process is initiated by microbial enzymes that attack the ester bonds, leading to a cascade of further degradation steps. nih.gov

The biodegradation of phthalates is carried out by a wide variety of microorganisms under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. researchgate.netajol.info

Aerobic Degradation: Under aerobic conditions, microbial consortia in environments like soil, sediment, and activated sludge readily degrade HMW phthalates. epa.govepa.gov The process generally begins with the hydrolytic cleavage of one of the ester bonds, a step often considered rate-limiting for HMW phthalates. canada.ca Studies on the analog DIDP show that it can be considered readily biodegradable in most aquatic and terrestrial environments. epa.gov For instance, in activated sludge, DIDP degradation of 90% in 9 days has been reported. epa.gov Aerobic treatment is generally effective at degrading HMW phthalates. researchgate.net The complete mineralization of phthalates under aerobic conditions ultimately produces carbon dioxide and water. epa.gov

Anaerobic Degradation: Anaerobic degradation of HMW phthalates is significantly slower and less efficient than aerobic degradation. researchgate.netmst.dk Data for DIDP, a close analog, indicates very limited degradation under anaerobic conditions, with one study reporting 0% degradation in sediment after 100 days. epa.gov Another study noted that only about 10% of diisononyl phthalate (DINP), another similar HMW phthalate, was degraded in anaerobic sediment microcosms after 90 days. researchgate.net The lower bioavailability and the metabolic constraints of anaerobic pathways contribute to this recalcitrance. researchgate.net While some degradation can occur, it is often incomplete, and the ultimate breakdown to methane (B114726) and carbon dioxide is slow. epa.govnih.gov

The microbial metabolism of ITDP, inferred from studies on analogous HMW phthalates, follows a stepwise pathway. nih.gov

Initial Hydrolysis: The process begins with the enzymatic hydrolysis of one of the ester bonds by microbial esterases or hydrolases. nih.gov This transforms the parent diester (ITDP) into its corresponding monoesters: monoisodecyl phthalate and monotridecyl phthalate , with the simultaneous release of the respective alcohols, isodecanol (B128192) and tridecanol (B155529) . epa.govepa.gov

Secondary Hydrolysis: The monoesters are subsequently hydrolyzed to phthalic acid . epa.govnih.gov These monoesters are more water-soluble and bioavailable than the parent diester, which may allow for more rapid degradation once formed. epa.govcanada.ca

Aromatic Ring Cleavage: The central intermediate, phthalic acid, is then further metabolized. Aerobic bacteria typically introduce hydroxyl groups onto the aromatic ring using dioxygenase enzymes, leading to the formation of protocatechuic acid. nih.gov This intermediate undergoes ring cleavage, eventually entering central metabolic pathways. nih.gov

Alcohol Degradation: The released isodecanol and tridecanol are metabolized by bacteria through separate enzymatic pathways, serving as carbon sources. nih.gov

The primary metabolites identified from the degradation of the analogous compound DIDP are monoisodecyl phthalate, phthalic acid, and isodecanol. epa.govepa.gov It is expected that ITDP would produce a similar suite of intermediates.

Table 1: Expected Microbial Metabolites of Isodecyl Tridecyl Phthalate Degradation

| Parent Compound | Primary Metabolites | Secondary Metabolite | Final Mineralization Products |

| This compound | Monoisodecyl phthalate, Monotridecyl phthalate, Isodecanol, Tridecanol | Phthalic acid | CO₂ and/or CH₄ |

The rate of phthalate biodegradation is strongly influenced by the structure of the alkyl side chains.

Alkyl Chain Length: There is a general consensus that the rate of biodegradation decreases as the length of the alkyl chain increases. mst.dkjmb.or.krecetoc.orgnih.gov This is particularly true for HMW phthalates like ITDP compared to short-chain phthalates. The lower water solubility and increased steric hindrance of longer chains make it more difficult for microbial enzymes to access the ester bonds. mst.dk

Alkyl Chain Branching: Branching in the alkyl chains, a characteristic feature of ITDP's isodecyl and tridecyl groups, further reduces the rate of biodegradation. jmb.or.krpolyu.edu.hk Studies comparing linear and branched isomers have shown that branched compounds are degraded more slowly. nih.govresearchgate.net For example, one study noted that di(2-ethylhexyl) maleate, a branched compound, showed almost no degradation compared to its linear-chain counterparts. nih.govresearchgate.net This effect is attributed to the steric hindrance that branching creates around the ester linkage, impeding enzymatic attack.

Table 2: General Effect of Phthalate Structure on Aerobic Biodegradation Rate

| Phthalate Characteristic | General Effect on Biodegradation Rate | Rationale |

| Shorter Alkyl Chain | Faster | Higher water solubility, less steric hindrance |

| Longer Alkyl Chain | Slower | Lower water solubility, greater steric hindrance |

| Linear Alkyl Chain | Faster | Less steric hindrance at the ester bond |

| Branched Alkyl Chain | Slower | Greater steric hindrance at the ester bond |

Abiotic Degradation Processes of this compound

While biodegradation is the dominant degradation process in soil and water, abiotic mechanisms, particularly in the atmosphere, contribute to the transformation of phthalates. researchgate.netnih.gov

Direct aqueous photolysis is not a significant degradation pathway for HMW phthalates. oecd.org However, the small fraction of ITDP that may partition to the atmosphere is susceptible to rapid indirect photolytic degradation. oecd.org

The primary atmospheric transformation process is oxidation by photochemically generated hydroxyl radicals (•OH). researchgate.netoecd.org This reaction is nonselective and vigorous. researchgate.net The •OH radicals can attack either the aromatic ring or abstract a hydrogen atom from the alkyl chains. nih.govresearchgate.net For HMW phthalates, the calculated atmospheric half-lives for this process are short, ranging from approximately 4 to 7 hours, indicating that they are degraded rapidly during atmospheric transport. oecd.org This suggests that long-range atmospheric transport of ITDP is limited. canada.ca

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For phthalate esters, this process is generally slow under typical environmental pH conditions (pH 7). oecd.org

The rate of hydrolysis is dependent on both pH and temperature. ecetoc.org While slow at neutral pH, the rate increases under acidic or, more significantly, basic conditions. Estimated hydrolysis half-lives for HMW phthalates are long, often greater than 3 years at neutral pH and ambient temperature. oecd.org For the analog DIDP, the estimated half-life is 3.4 years at pH 7 and 25°C, but this decreases to 125 days at pH 8. epa.govnih.gov

The products of hydrolysis are the same as the initial products of biodegradation: the corresponding monoesters (monoisodecyl phthalate and monotridecyl phthalate), and subsequently phthalic acid and the respective alcohols (isodecanol and tridecanol). epa.gov Due to the slow rates compared to biodegradation, hydrolysis is not considered a significant environmental loss process in most aquatic environments. ecetoc.orgoecd.org

Advanced Oxidation Processes (AOPs) for Environmental Remediation of this compound

Advanced Oxidation Processes (AOPs) represent a class of chemical treatment procedures designed for the remediation of persistent organic pollutants, such as this compound (ITDP), from water and wastewater. mdpi.comresearchgate.net These methods are characterized by the in-situ generation of highly reactive and non-selective chemical oxidizers, primarily the hydroxyl radical (•OH). mdpi.comnih.gov AOPs are considered highly effective for the degradation of complex organic molecules that are often resistant to conventional treatment methods. researchgate.netnih.goviwaponline.com The versatility of AOPs stems from the various ways these reactive oxygen species can be generated, including photochemical, sonochemical, and catalytic systems. mdpi.comiwaponline.com The ultimate goal of these processes is the partial oxidation or complete mineralization of pollutants like ITDP into simpler, less harmful compounds such as carbon dioxide and water. researchgate.netnih.gov

The application of AOPs for phthalate degradation is an emerging and efficient approach. iwaponline.com Hybrid AOPs, which combine different processes, have shown particular promise in achieving high degradation efficiency for various phthalate esters. iwaponline.com

Photolysis-Based AOPs (e.g., UV/H₂O₂) for ITDP Degradation

Photolysis-based AOPs, particularly the combination of ultraviolet (UV) radiation with hydrogen peroxide (H₂O₂), are effective methods for the degradation of persistent organic compounds, and their use has been proposed for the degradation of ITDP. This process, known as the UV/H₂O₂ process, relies on the photolytic cleavage of H₂O₂ by UV light (typically at a wavelength of 254 nm) to generate highly reactive hydroxyl radicals (•OH). kirj.ee These radicals are powerful, non-selective oxidizing agents that can attack and break down complex organic molecules.

The fundamental reaction is: H₂O₂ + hv (UV light) → 2 •OH

While direct photolysis (using UV light alone) has a limited effect on the degradation of high-molecular-weight phthalates like di-2-ethylhexyl phthalate (DEHP), the addition of H₂O₂ significantly enhances the removal efficiency. mui.ac.ir For instance, studies on DEHP have shown that a combined UV/Ozone process, which also relies on radical generation, can achieve up to 80% removal, demonstrating a significant synergistic effect compared to UV or ozonation alone. mui.ac.ir The UV/H₂O₂ process has been successfully applied to mineralize various organic contaminants to carbon dioxide within reasonable timeframes. kirj.ee Given that ITDP is a high-molecular-weight phthalate, it is expected that the UV/H₂O₂ process would be a viable technique for its degradation, primarily through the action of the generated hydroxyl radicals. The efficiency of this process is influenced by factors such as the concentration of H₂O₂, UV intensity, and the chemical matrix of the water.

Fenton and Photo-Fenton Processes for ITDP Removal

The Fenton and photo-Fenton processes are powerful AOPs used for the oxidation of a wide range of organic pollutants, including phthalates. tesisenred.netmdpi.comresearchgate.net These methods are considered effective, relatively inexpensive, and easy to manage. tesisenred.net

The classic Fenton process involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) under acidic conditions (typically pH 2-4) to produce hydroxyl radicals (•OH). mdpi.commdpi.com

The core reaction is: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The photo-Fenton process enhances this reaction by incorporating UV light. The irradiation not only generates additional hydroxyl radicals from H₂O₂ but also photoreduces ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), thereby regenerating the catalyst and sustaining the reaction cycle. researchgate.netjeeng.net This leads to increased efficiency and a higher rate of pollutant degradation. jeeng.net

Studies on di-(2-ethylhexyl) phthalate (DEHP) have demonstrated the effectiveness of these systems. A coupled photo-Fenton and biological treatment system was shown to be a potential method for treating DEHP-containing wastewater, where the photo-Fenton pretreatment reduced the toxicity and improved the biodegradability of the effluent. nih.gov The efficiency of the process is dependent on several operational parameters, including the concentrations of the target pollutant, iron catalyst, and H₂O₂, as well as the pH and reaction time. researchgate.netnih.gov Although specific studies on ITDP are limited, the proven success of Fenton and photo-Fenton processes in degrading other high-molecular-weight phthalates suggests their applicability for ITDP removal. researchgate.netnih.gov

| Process | Mechanism | Key Reactants | Optimal pH | Advantages | Reference |

|---|---|---|---|---|---|

| Fenton | Generation of •OH radicals from the reaction of Fe²⁺ and H₂O₂. | Fe²⁺ salts, H₂O₂ | Acidic (typically 2-4) | Effective, inexpensive reagents. tesisenred.netmdpi.com | tesisenred.netmdpi.com |

| Photo-Fenton | Enhances the Fenton process with UV light, leading to additional •OH generation and regeneration of Fe²⁺ from Fe³⁺. | Fe²⁺ salts, H₂O₂, UV light | Acidic (typically ~2.8) | Higher degradation efficiency than Fenton; catalyst regeneration. researchgate.netjeeng.net | researchgate.netjeeng.net |

Ozonation and Combined Ozonation Systems (e.g., O₃/H₂O₂, O₃/Activated Carbon) for ITDP Degradation

Ozonation is an advanced oxidation process that has been identified as a potential method for the degradation of this compound (ITDP). This technique utilizes ozone (O₃), a powerful oxidizing agent, to break down organic pollutants. mdpi.comresearchgate.net The degradation can occur through two primary pathways: a direct reaction with molecular ozone or an indirect reaction with highly reactive hydroxyl radicals (•OH) formed from ozone decomposition in water, particularly at higher pH or in the presence of initiators like hydrogen peroxide (H₂O₂). mdpi.comresearchgate.net

Combining ozonation with other systems can significantly enhance its effectiveness:

O₃/H₂O₂ (Peroxone Process): The addition of hydrogen peroxide accelerates the decomposition of ozone into hydroxyl radicals, which are more powerful and less selective oxidants than molecular ozone. iwaponline.comnih.gov This combination has been shown to be efficient for both degrading phthalates and reducing the toxicity of the treated water. nih.gov

Catalytic Ozonation (e.g., O₃/Activated Carbon): Using catalysts like activated carbon or metal oxides (e.g., CeO₂/Al₂O₃) can also promote the generation of hydroxyl radicals from ozone, leading to nearly 100% removal of phthalates like dimethyl phthalate (DMP) even under neutral pH conditions. nih.gov

Studies on other phthalates provide insight into the potential efficacy for ITDP. For di-2-ethylhexyl phthalate (DEHP), ozonation alone achieved 50% removal in 30 minutes, while a combined UV/O₃ process increased the efficiency to 80%, demonstrating the benefit of radical-driven oxidation. mui.ac.ir For diethyl phthalate (DEP), the presence of its own degradation byproducts, such as phthalic acid, was found to enhance further degradation by promoting ozone decomposition. researchgate.netnih.gov

Sulfate (B86663) Radical-Based AOPs for Enhanced ITDP Degradation

Sulfate radical-based advanced oxidation processes (SR-AOPs) are a promising technology for the degradation of persistent and refractory organic pollutants, a category that includes high-molecular-weight phthalates like ITDP. frontiersin.orgresearchgate.net These processes rely on the generation of the sulfate radical (SO₄•⁻), a highly potent oxidizing agent.

SR-AOPs offer several advantages over traditional hydroxyl radical-based AOPs:

Higher Redox Potential: The sulfate radical has a standard redox potential (2.5–3.1 V) that can be higher than the hydroxyl radical (1.8–2.7 V). frontiersin.orgnih.govnih.gov

Longer Half-Life: SO₄•⁻ has a longer half-life (30–40 µs) compared to •OH (~1 µs), allowing for more effective interaction with target pollutants. nih.govnih.govmagtech.com.cn

Wider pH Range: SR-AOPs are effective over a broad pH range (typically 2.0-8.0), which reduces the need for significant pH adjustment in treatment systems. nih.govmagtech.com.cn

Sulfate radicals are typically generated by activating persulfate (PS, S₂O₈²⁻) or peroxymonosulfate (B1194676) (PMS, HSO₅⁻). nih.govacs.org Activation can be achieved through various methods, including heat, UV radiation, transition metals, or ultrasound. frontiersin.orgnih.govmdpi.com The sulfate radical can degrade organic pollutants through three main mechanisms: hydrogen abstraction, addition to unsaturated bonds, and direct electron transfer. magtech.com.cn Although direct research on ITDP is scarce, the proven efficacy of SR-AOPs in degrading a wide array of persistent organic pollutants makes it a highly relevant and potent technology for its remediation. frontiersin.orgresearchgate.net

Sonolysis and Sonophotolytic Processes in ITDP Degradation

Sonolysis, or sonochemistry, is an AOP that uses high-frequency ultrasound (typically 20 kHz to 1000 kHz) to degrade organic pollutants in aqueous solutions. nih.govacs.org The chemical effects of ultrasound are not due to a direct interaction with the molecules but arise from acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles. acs.org This collapse creates transient "hot spots" with extremely high local temperatures (several thousand degrees) and pressures, leading to the thermal decomposition of water molecules and the generation of reactive species like hydroxyl radicals (•OH). acs.org

The effectiveness of sonolysis for phthalate degradation is strongly linked to the compound's hydrophobicity. Studies have shown that higher molecular mass phthalates, which are more hydrophobic, are degraded more rapidly than smaller, more soluble ones. nih.gov This is because hydrophobic compounds tend to accumulate at the bubble-water interface, the primary site of sonochemical reactions. This suggests that sonolysis would be a particularly effective process for the degradation of ITDP due to its high molecular weight and hydrophobicity.